molecular formula C21H19N5O8 B15166819 L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]- CAS No. 519156-62-8

L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-

Cat. No.: B15166819
CAS No.: 519156-62-8
M. Wt: 469.4 g/mol
InChI Key: VLJHTYRCYNZMIW-IBGZPJMESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]- typically involves the protection of the histidine amino group and the introduction of the dinitrophenyl group. The process begins with the protection of the amino group using a benzyloxycarbonyl (CBZ) group. The protected histidine is then reacted with 2,4-dinitrofluorobenzene under basic conditions to introduce the dinitrophenyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the original histidine derivative .

Scientific Research Applications

L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]- involves its interaction with specific molecular targets. The dinitrophenyl group can act as a chromophore, allowing the compound to be used in spectroscopic studies. Additionally, the compound can interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the dinitrophenyl group makes it particularly useful in spectroscopic studies, while the N-methyl and phenylmethoxy groups influence its solubility and stability .

Properties

CAS No.

519156-62-8

Molecular Formula

C21H19N5O8

Molecular Weight

469.4 g/mol

IUPAC Name

(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid

InChI

InChI=1S/C21H19N5O8/c1-23(21(29)34-12-14-5-3-2-4-6-14)19(20(27)28)9-15-11-24(13-22-15)17-8-7-16(25(30)31)10-18(17)26(32)33/h2-8,10-11,13,19H,9,12H2,1H3,(H,27,28)/t19-/m0/s1

InChI Key

VLJHTYRCYNZMIW-IBGZPJMESA-N

Isomeric SMILES

CN([C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CN(C(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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